molecular formula C18H17N3O4S2 B2847312 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide CAS No. 1207037-78-2

3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide

Cat. No.: B2847312
CAS No.: 1207037-78-2
M. Wt: 403.47
InChI Key: NRKBNUDGAIZDIQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide (CAS 1207037-78-2) is a synthetic compound with a molecular formula of C18H17N3O4S2 and a molecular weight of 403.5 g/mol . This chemical features a unique hybrid architecture, incorporating both an isoxazole and a thiophene ring system linked by a sulfonamide group. The isoxazole moiety is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Similarly, the thiophene nucleus is a significant pharmacophore reported to possess therapeutic properties such as antimicrobial, anti-anxiety, and antitumor activities . The integration of these systems, along with the sulfonamide functional group—a key component in many clinically used drugs—makes this compound a valuable scaffold for exploring new chemical space in drug discovery and bioorganic chemistry . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for developing targeted enzyme inhibitors. Its structural features make it a promising candidate for high-throughput screening and structure-activity relationship (SAR) studies, particularly in oncology, infectious diseases, and signal transduction research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-11-17(12(2)25-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-26-16/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBNUDGAIZDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems and Substituent Effects

The compound’s isoxazole-sulfonamide core distinguishes it from other sulfonamide derivatives. For example:

  • Imidazo[2,1-b]thiazole Sulfonamides (): Compounds such as 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 μM) and its N,N-dimethyl analog (IC₅₀ = 1.2 μM) exhibit potent activity, likely due to the electron-withdrawing methylsulfonyl group enhancing target binding .
  • Triazine-Imidazolidine Sulfonamides (): Derivatives like 2-[(4-amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide feature chloro and methyl substituents that influence solubility and metabolic stability. The absence of such substituents in the target compound suggests differences in pharmacokinetic profiles .

Key Observations :

  • The indoline moiety could introduce conformational rigidity, analogous to the imidazolidine systems in , which stabilize interactions with enzymatic pockets .

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

The electron-donating methyl groups at positions 3 and 5 of the isoxazole ring facilitate regioselective sulfochlorination at position 4. Using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, 3,5-dimethylisoxazole undergoes sulfonation within 2 hours, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Solvent Dichloromethane
Reaction Time 2 hours
Yield 85%

The product is characterized by a singlet at δ 2.35 ppm (6H, CH₃) in ¹H NMR and a sulfur signal at 174.45 ppm in ¹³C NMR.

Preparation of 6-Nitroindoline

Nitration of indoline using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C produces 6-nitroindoline with 72% yield. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the indoline’s amine.

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.65 (d, 1H, H-7), 7.43 (dd, 1H, H-5), 6.78 (d, 1H, H-4).
  • MS (ESI): m/z 165.1 [M+H]⁺.

Acylation of Indoline with Thiophene-2-Carbonyl Chloride

6-Nitroindoline reacts with thiophene-2-carbonyl chloride in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The acylation occurs at the indoline’s nitrogen, forming 1-(thiophene-2-carbonyl)-6-nitroindoline.

Optimized Parameters

Parameter Value
Molar Ratio 1:1.2 (indoline:acyl chloride)
Temperature 25°C
Reaction Time 4 hours
Yield 89%

¹H NMR (CDCl₃): δ 8.12 (d, 1H, thiophene H-3), 7.89 (d, 1H, thiophene H-5), 7.24 (m, 2H, indoline H-4/H-5).

Reduction of Nitro Group and Sulfonamide Formation

The nitro group in 1-(thiophene-2-carbonyl)-6-nitroindoline is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C, 10%) in ethanol, yielding 1-(thiophene-2-carbonyl)-6-aminoindoline. Subsequent reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride in acetonitrile with pyridine affords the target sulfonamide.

Key Steps

  • Nitro Reduction:
    • Conditions: 45 psi H₂, 25°C, 6 hours.
    • Yield: 94%.
    • ¹H NMR (CDCl₃): δ 6.73 (d, 1H, NH₂), 3.81 (s, 2H, NH₂).
  • Sulfonamide Coupling:
    • Conditions: 0°C to 25°C, 12 hours.
    • Yield: 78%.
    • ¹H NMR (CDCl₃): δ 11.02 (s, 1H, SO₂NH), 2.34 (s, 6H, CH₃), 7.09–7.67 (m, 7H, aromatic).
    • ¹³C NMR: 174.45 ppm (SO₂), 158.21 ppm (isoxazole C-3).

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray diffraction of the final compound confirms the spatial arrangement, with bond angles of 112.3° at the sulfonamide sulfur and a planar isoxazole ring. The thiophene carbonyl group adopts a trans configuration relative to the indoline’s pyrrolidine ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound's synthesis likely involves coupling reactions between isoxazole sulfonamide and thiophene-carbonyl indoline precursors. For analogs, refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) with catalysts like iodine and triethylamine is common. Reaction time (1–3 minutes for cyclization) and temperature control are critical to avoid side products .
  • Data Considerations : Optimize stoichiometry of sulfonamide and acylating agents using NMR to monitor intermediate formation. Yield improvements are achieved via stepwise purification (e.g., recrystallization from CHCl3/petroleum ether mixtures) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography (SHELX programs for refinement) to resolve bond angles and confirm stereochemistry . Complementary techniques include:

  • 1H/13C NMR : Assign peaks for thiophene (δ 7.0–7.5 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ 8.0–8.5 ppm).
  • HRMS : Confirm molecular weight (C20H18N3O4S2, theoretical ~452.08 g/mol).
    • Contradictions : Discrepancies in melting points or spectral data may indicate impurities; repeat recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodology :

Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., JAK2 or EGFR) due to the compound’s aromatic and sulfonamide motifs.

Assay Design : Use fluorescence polarization (FP) or TR-FRET assays to measure IC50 values. Include controls for non-specific binding (e.g., staurosporine).

SAR Insights : Modify the thiophene carbonyl group (e.g., replace with furan) to assess potency changes. Analog studies show that electron-withdrawing groups on the indoline ring enhance activity .

  • Data Contradictions : Inconsistent IC50 values across assays may arise from solvent effects (DMSO tolerance <1%) or protein aggregation .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Prioritize π-π stacking (isoxazole-thiophene) and hydrogen bonds (sulfonamide with Lys/Arg residues).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses.
    • Validation : Compare docking scores with experimental IC50 data. Mismatches may indicate incomplete conformational sampling or protonation state errors .

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

  • Methodology :

Cell Panel Diversity : Test across lines with varying expression of efflux pumps (e.g., MDR1-overexpressing KB-V1 vs. parental KB-3-1).

Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with cell-cycle analysis (propidium iodide) to distinguish cytostatic vs. cytotoxic effects.

Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation, which may explain variable potency .

  • Contradictions : Higher IC50 in 3D spheroid models vs. 2D monolayers often reflects poor penetration; modify lipophilicity (LogP target: 2–3) .

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